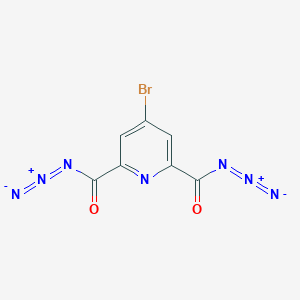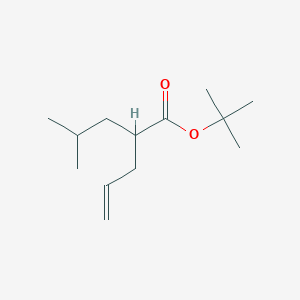
4-Pentenoic acid, 2-(2-methylpropyl)-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentenoic acid, 2-(2-methylpropyl)-, 1,1-dimethylethyl ester is an organic compound with the molecular formula C13H24O2. This compound is characterized by its ester functional group and a pentenoic acid backbone, which includes a double bond at the fourth carbon position. The compound is also known for its structural complexity, featuring both a 2-methylpropyl and a 1,1-dimethylethyl (tert-butyl) group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-(2-methylpropyl)-, 1,1-dimethylethyl ester typically involves esterification reactions. One common method is the reaction of 4-Pentenoic acid with 2-methylpropanol and tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pentenoic acid, 2-(2-methylpropyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The double bond in the pentenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or acids.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to alcohol.
Substitution: Ammonia or amines for converting the ester to amides.
Major Products
Epoxides: and from oxidation.
Alcohols: from reduction.
Amides: and from substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-Pentenoic acid, 2-(2-methylpropyl)-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive ester group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of ester-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4-Pentenoic acid, 2-(2-methylpropyl)-, 1,1-dimethylethyl ester largely depends on its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. The double bond in the pentenoic acid moiety can participate in addition reactions, making it a versatile intermediate in various chemical processes. The molecular targets and pathways involved are primarily related to its reactivity as an ester and an alkene.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pentenoic acid, 1,1-dimethylethyl ester: Similar structure but lacks the 2-methylpropyl group.
3-Butenoic acid, 1,1-dimethylethyl ester: Similar ester group but with a different alkene position.
2-Methyl-3-pentenoic acid, 1,1-dimethylethyl ester: Similar ester group but with a different alkene and methyl group position.
Uniqueness
4-Pentenoic acid, 2-(2-methylpropyl)-, 1,1-dimethylethyl ester is unique due to its combination of a pentenoic acid backbone with both a 2-methylpropyl and a 1,1-dimethylethyl group
Eigenschaften
CAS-Nummer |
208579-48-0 |
|---|---|
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
tert-butyl 2-(2-methylpropyl)pent-4-enoate |
InChI |
InChI=1S/C13H24O2/c1-7-8-11(9-10(2)3)12(14)15-13(4,5)6/h7,10-11H,1,8-9H2,2-6H3 |
InChI-Schlüssel |
JOYPGJFSOQXWPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CC=C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


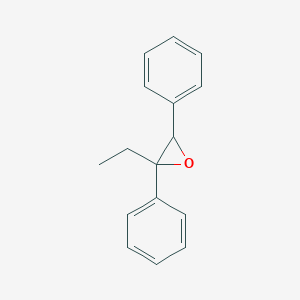
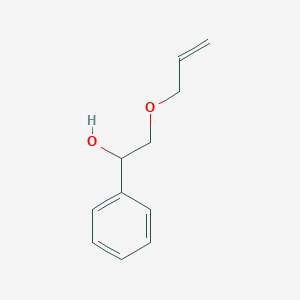
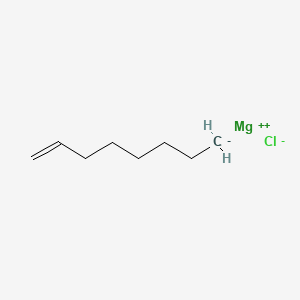
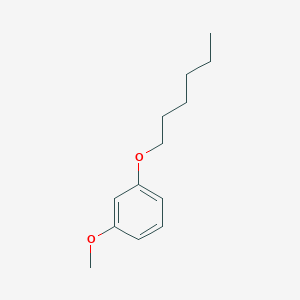
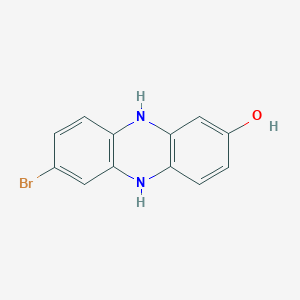
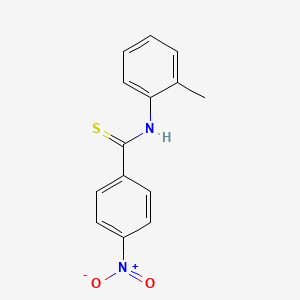
![Trimethyl[(4-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14239568.png)
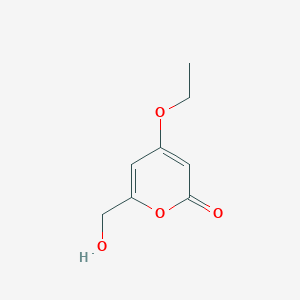

![Bicyclo[2.2.2]octa-2,5,7-trien-2-amine](/img/structure/B14239585.png)
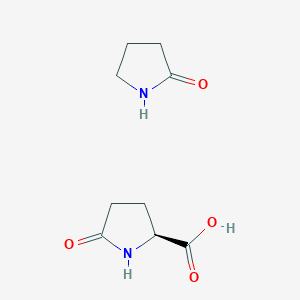
![6-Chloro-N-{5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl}-N-methylpyridine-3-carboxamide](/img/structure/B14239599.png)
![(2R)-2-[(Propan-2-yl)amino]butan-1-ol](/img/structure/B14239608.png)
